D-Lysinamide dihydrochloride

Description

Significance of Amide Structures in Biological Systems

Amide bonds are of fundamental importance in biochemistry, forming the backbone of proteins and peptides. quicktakes.iosolubilityofthings.com The peptide bond, which links amino acids together, is a type of amide bond formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. quicktakes.io The stability of this bond is crucial for maintaining the structural integrity and function of proteins under physiological conditions. solubilityofthings.comnih.gov

The presence of amide groups allows for hydrogen bonding, which plays a critical role in the secondary structure of proteins, such as alpha-helices and beta-sheets. wikipedia.org Beyond their structural role in proteins, amides are found in various other biological molecules and are involved in diverse metabolic pathways. quicktakes.ionumberanalytics.com The stability and structural rigidity conferred by amide linkages are essential for the function of numerous biological compounds. wikipedia.org

The Unique Role of D-Amino Acid Derivatives in Biological and Chemical Space

While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids and their derivatives occupy a unique and significant niche in the biological and chemical world. nih.govjpt.com A key feature of D-amino acid derivatives is their resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. nih.govnih.gov This increased stability makes them valuable in the design of therapeutic peptides with improved pharmacokinetic properties, such as longer half-lives. jpt.com

D-amino acids are found naturally in the cell walls of bacteria, in some peptide antibiotics, and have been identified in the tissues and biological fluids of vertebrates. nih.govtandfonline.com For instance, D-serine and D-aspartate act as neurotransmitters or neuromodulators in the mammalian brain. tandfonline.comjst.go.jp The incorporation of D-amino acids into peptides can impose specific conformational constraints, which is a useful tool in peptide design to create well-defined folded structures. psu.edu This strategic use of D-amino acids allows researchers to enhance peptide stability and bioavailability. jpt.com

Historical Context of Lysinamide Research (Focus on D-Isomer Relevance)

Research into amino acid amides is connected to the broader study of peptides and their functions. The modification of the carboxyl terminus of an amino acid to an amide is a common strategy in medicinal chemistry. For example, L-lysinamide is the amide form of the essential amino acid L-lysine. medchemexpress.com

The interest in the D-isomer, D-lysinamide, stems from the recognized advantages of incorporating D-amino acids into biologically active peptides. Research dating back several decades noted the presence of D-amino acids in natural peptides produced by microorganisms, such as tyrocidines and gramicidins. psu.edu This discovery spurred investigations into the effects of D-amino acids on peptide structure and function.

The development of synthetic methods, such as solid-phase peptide synthesis, has made it possible to create peptides containing D-amino acids at specific positions. This has allowed for systematic studies on how D-isomers, including D-lysinamide derivatives, influence properties like resistance to enzymatic degradation and receptor binding. mdpi.com For example, the synthesis of peptides containing D-lysinamide has been explored for various applications, leveraging the enhanced stability that the D-configuration provides. mdpi.com The study of D-lysinamide and its incorporation into larger molecules is part of an ongoing effort to develop more robust and effective peptide-based compounds for research and therapeutic purposes.

Chemical and Physical Properties of D-Lysinamide Dihydrochloride (B599025)

| Property | Value | Reference |

| Molecular Formula | C6H17Cl2N3O | chemicalbook.comthermofisher.com |

| Molecular Weight | 218.12 g/mol | chemicalbook.comthermofisher.com |

| Appearance | White to off-white crystalline solid/powder | chemicalbook.com |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C, under inert atmosphere | chemicalbook.com |

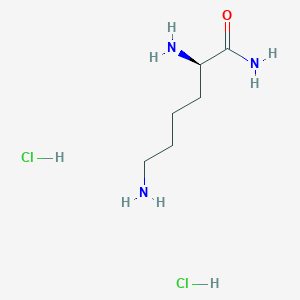

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2,6-diaminohexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYVJLPYZQDCKV-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of D Lysinamide Dihydrochloride

Derivatization Strategies for Research Probes and Functional Analogs

Once synthesized, the D-lysinamide scaffold can be chemically modified at its N-terminus, its side chain, or its C-terminal amide to create a diverse array of functional molecules.

Selective modification of the α-amino group is possible due to the difference in basicity between the α-amino (pKa ≈ 6-8) and ε-amino (pKa ≈ 10.5) groups. nih.govpolyu.edu.hkarizona.edu By performing reactions at a slightly acidic or near-neutral pH, the α-amino group is more deprotonated and thus more nucleophilic, allowing for selective derivatization. nih.govpolyu.edu.hk

Common N-terminal modifications include:

Acylation: Reaction with an acid anhydride (B1165640) or acyl chloride, such as acetic anhydride, introduces an acetyl group. This modification neutralizes the positive charge at the N-terminus and can increase the metabolic stability of peptides by mimicking natural proteins. sigmaaldrich.com

Isoquinolinium Formation: A highly selective method involves the reaction with 2-ethynylbenzaldehydes (2-EBA) at a controlled pH of around 6.5. nih.govpolyu.edu.hk This reaction proceeds via imine formation followed by an intramolecular cyclization to yield a stable isoquinolinium salt, providing a specific tag for the N-terminus. nih.govresearchgate.net

Reductive Amination: The N-terminus can be selectively modified by reaction with aldehydes in the presence of a reducing agent. researchgate.net

Targeting the ε-amino group for modification while the α-amino group is part of an amide linkage requires a strategy built on orthogonal protecting groups introduced during the initial synthesis. Groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) are frequently used. sigmaaldrich.comiris-biotech.de These groups are stable during standard Fmoc-based peptide synthesis but can be selectively removed with a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.com

The typical workflow is as follows:

Incorporate Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(ivDde)-OH into the desired sequence.

After completing the main synthesis, treat the molecule with 2% hydrazine in DMF to deprotect only the ε-amino group. sigmaaldrich.com

The newly liberated ε-amino group can then be functionalized by reaction with fluorophores, biotin, drug molecules, or other reporter groups.

A novel, non-covalent approach involves using 18-crown-6 (B118740) to protect the ε-amino group through host-guest affinity, which is particularly useful for synthesis in aqueous environments. openaccesspub.org

| Protecting Group | Structure Features | Cleavage Reagent | Orthogonal To | Reference |

|---|---|---|---|---|

| Dde | Vinylogous amide | 2% Hydrazine in DMF | Fmoc, Boc, Cbz | sigmaaldrich.comiris-biotech.de |

| ivDde | Sterically hindered version of Dde | 2% Hydrazine in DMF | Fmoc, Boc, Cbz | sigmaaldrich.comiris-biotech.de |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Fmoc, Boc | openaccesspub.org |

Modifying the C-terminus of D-lysinamide "beyond the amide" involves creating substituted amides (R-CO-NHR' or R-CO-NR'R'') rather than altering the existing primary amide (-CONH₂). This is achieved by modifying the synthetic route rather than the final product.

One effective strategy is the direct condensation of an N-protected D-lysine with a primary or secondary amine, instead of ammonia (B1221849), using the amidation techniques described previously. nih.gov

A particularly elegant method involves the reaction of N-protected D-lysine with an isocyanate in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). acs.org This reaction is highly efficient, proceeds without racemization, and produces the desired N-substituted amide with carbon dioxide as the sole byproduct. acs.org This approach allows for the introduction of a wide variety of aryl or alkyl substituents onto the amide nitrogen, significantly diversifying the structure and potential bioactivity. acs.org Other C-terminal functionalities, such as hydrazides, can also be synthesized from activated ester precursors, providing another avenue for creating functional analogs. jpt.com

Side-Chain Functionalization at the ε-Amino Group

Optimization of Synthetic Yields and Stereochemical Purity in D-Lysinamide Synthesis

The efficient synthesis of D-Lysinamide dihydrochloride (B599025) requires careful optimization of reaction parameters to maximize the chemical yield while preserving the desired stereochemistry. The presence of the chiral center in the D-lysine backbone necessitates stringent control over the synthetic process to prevent racemization, which would lead to the formation of the unwanted L-lysinamide enantiomer. Achieving high stereochemical purity is critical, as different enantiomers of a molecule can have vastly different biological activities. chiralpedia.com Strategies for optimization encompass the refinement of reaction conditions, the choice of synthetic methodology, and the implementation of effective purification techniques. numberanalytics.comarborpharmchem.com

Research Findings on Yield Optimization

Maximizing the yield of D-Lysinamide involves a systematic approach to manipulating reaction variables to favor product formation and minimize the generation of byproducts. numberanalytics.com Key strategies include the optimization of temperature, pressure, solvent, and catalyst selection. arborpharmchem.com The quality of reagents and the efficiency of purification methods, such as crystallization or chromatography, are also paramount in isolating the final product in high yield. arborpharmchem.com

Modern approaches like high-throughput experimentation and the use of microreactors can accelerate the optimization process by allowing for the rapid screening of multiple reaction conditions simultaneously. numberanalytics.com Furthermore, computational tools and machine learning algorithms are increasingly being used to model reaction outcomes and predict optimal synthesis conditions, thereby reducing the need for extensive trial-and-error experimentation. arborpharmchem.comarxiv.org The ultimate goal is to develop a synthetic route that is not only high-yielding but also cost-effective and scalable. gd3services.com

The following interactive table illustrates how varying reaction conditions can influence the chemical yield in a hypothetical synthesis of D-Lysinamide.

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Chemical Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 110 | 12 | 65 |

| 2 | Catalyst A | Toluene | 80 | 24 | 72 |

| 3 | Catalyst B | Toluene | 80 | 18 | 85 |

| 4 | Catalyst B | Dichloromethane (DCM) | 40 | 24 | 78 |

| 5 | Catalyst B | Tetrahydrofuran (THF) | 65 | 20 | 91 |

Research Findings on Stereochemical Purity

Maintaining the stereochemical integrity of the D-configuration is a central challenge in the synthesis of D-Lysinamide. Asymmetric synthesis is the cornerstone strategy employed to achieve high stereochemical purity, involving the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of the product. numberanalytics.comnumberanalytics.com

Key methodologies for ensuring high stereochemical purity include:

Chiral Catalysis : The use of chiral catalysts can direct the reaction to produce one enantiomer preferentially over the other. numberanalytics.com This method is highly efficient, as a small amount of the catalyst can generate a large quantity of the desired chiral product with high enantiomeric excess. chiralpedia.com

Enzymatic Synthesis : Enzymes are highly specific catalysts that can be used to synthesize D-amino acids and their derivatives with exceptional optical purity. researchgate.net For instance, a D-amino acid amidase could be employed for the direct and highly stereoselective synthesis of D-lysinamide. researchgate.net Enzymatic methods are advantageous as they often proceed under mild conditions and generate less waste compared to conventional chemical methods. researchgate.net

Control of Reaction Conditions : Racemization can be minimized by carefully controlling reaction parameters. For example, performing coupling reactions at low temperatures (e.g., 0–4 °C) can significantly reduce the loss of stereochemical purity.

Chiral Chromatography : After synthesis, chiral high-performance liquid chromatography (HPLC) is a crucial analytical technique used to confirm the enantiomeric purity (e.g., >98% enantiomeric excess) of the final product.

The following interactive table demonstrates the impact of different synthetic strategies on the stereochemical purity of the final D-Lysinamide product, measured as enantiomeric excess (% e.e.).

| Entry | Synthetic Method | Key Control Element | Enantiomeric Excess (% e.e.) |

|---|---|---|---|

| 1 | Standard Chemical Synthesis | None | 55 (near racemic) |

| 2 | Chiral Auxiliary | Evans Auxiliary | 92 |

| 3 | Asymmetric Catalysis | Chiral Rhodium-BINAP complex | 97 |

| 4 | Enzymatic Synthesis | D-amino acid amidase | >99 |

Biochemical and Biological Activities of D Lysinamide Dihydrochloride in Research Models

Investigations into Antimicrobial and Antiprotozoal Activities

Scientific investigations into the specific antimicrobial and antiprotozoal properties of the isolated compound D-Lysinamide dihydrochloride (B599025) are not extensively detailed in publicly available research. However, significant research has been conducted on antimicrobial peptides (AMPs) that incorporate D-lysine residues into their structure. This strategy is employed to enhance peptide stability and modulate biological activity. The findings from these related studies provide context for the potential roles of D-lysine-containing molecules in combating pathogens.

In vitro Efficacy against Pathogenic Microorganisms

Direct studies detailing the in vitro efficacy of D-Lysinamide dihydrochloride against specific pathogenic bacteria are not prominently featured in the reviewed literature. Research has instead focused on substituting L-lysine with D-lysine in various antimicrobial peptides to improve their therapeutic profile.

These findings collectively suggest that while the inclusion of D-lysine can be a viable strategy for designing stable and selective antimicrobial peptides, the specific activity depends on the number and position of these substitutions within the peptide sequence. mdpi.comnih.gov

In vitro Efficacy against Protozoal Parasites (e.g., Plasmodium falciparum)

There is a lack of specific data on the in vitro efficacy of this compound against protozoal parasites like Plasmodium falciparum. The research in this area has primarily investigated more complex molecules. For example, oligoacyl-lysines (OAKs), which are short polymers of acylated lysine (B10760008), have been shown to inhibit the growth of various P. falciparum strains at low micromolar concentrations. nih.gov A structure-activity relationship study of OAKs identified potent analogues with 50% inhibitory concentrations (IC₅₀) in the nanomolar range and high selectivity. nih.gov

Further research into antiprotozoal compounds has shown that the D-amino acid analogue of bovine myeloid antimicrobial peptide (BMAP-28) can induce apoptosis in the parasite Leishmania. mdpi.com While not directly involving D-lysinamide, this highlights the potential for D-amino acid-containing peptides in antiprotozoal research. Other studies have identified that the fungal secondary metabolite cladosporin (B1252801) potently inhibits P. falciparum proliferation by targeting the parasite's lysyl-tRNA synthetase, demonstrating that enzymes involved in lysine metabolism are viable antimalarial targets. nih.gov

Evaluation in in vivo Animal Models (e.g., antimalarial activity)

Direct evaluation of this compound in in vivo animal models for antimalarial or other antipathogenic activities is not documented in the available scientific literature. In vivo studies in the field of antimalarial research typically employ rodent models, such as mice infected with Plasmodium berghei, to assess the efficacy of potential drug candidates. nih.govmmv.org Research on related compounds, such as derivatives of 4-nerolidylcatechol, has demonstrated partial suppression of P. berghei growth in infected mice. nih.gov Studies on D-lysine-containing peptides have primarily focused on their increased stability against enzymatic degradation, a property that is advantageous for in vivo applications, though specific antimalarial animal model data for these peptides is limited in the reviewed sources. nih.gov

Mechanisms Underlying Antipathogenic Effects

The mechanism of action for the specific compound this compound has not been elucidated. However, the mechanisms for D-lysine-containing antimicrobial peptides have been studied. These peptides are thought to exert their antimicrobial effects primarily by interacting with and disrupting the integrity of microbial cell membranes. nih.govmdpi.com

The proposed mechanism involves the peptide's cationic (positively charged) nature, conferred by lysine residues, which facilitates initial binding to the negatively charged components of bacterial or parasitic membranes. nih.gov Following this electrostatic interaction, the hydrophobic parts of the peptide insert into the lipid bilayer, leading to membrane permeabilization through various proposed models like the "toroidal pore" or "carpet" model. nih.gov This disruption leads to the leakage of essential intracellular contents and ultimately cell death. nih.gov The incorporation of D-amino acids can influence the peptide's secondary structure, such as its helicity, which in turn affects its interaction with membranes and its lytic activity. mdpi.commdpi.com

Enzymatic Interactions and Modulatory Effects

Role as Substrate for Specific Enzyme Classes (e.g., peptidases, amidases)

D-Lysinamide has been identified as a substrate for certain D-stereospecific amino acid amidases, which are enzymes that catalyze the hydrolysis of the amide bond in D-amino acid amides to produce a D-amino acid and ammonia (B1221849). researchgate.net The specificity of these enzymes for D-lysinamide varies depending on the microbial source of the enzyme.

A thermostable D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1 was shown to have activity towards D-lysinamide. nih.gov Similarly, a D-methionine amidase from the same bacterial strain also acts on D-lysinamide. pu-toyama.ac.jp Another D-stereospecific amino acid amidase, isolated from Delftia acidovorans, also preferably catalyzes the hydrolysis of bulky and aromatic D-amino acid amides, including D-lysinamide. pu-toyama.ac.jp

Conversely, not all D-amidases recognize D-lysinamide as a substrate. The D-stereospecific amino acid amidase (DaaA) from Ochrobactrum anthropi SV3, which is active on many other D-amino acid amides, was found to be inactive on D-lysinamide. pu-toyama.ac.jp This highlights the specific structural requirements within the active site of these enzymes for substrate recognition and catalysis.

The table below summarizes the relative activity of various D-amidases on D-Lysinamide compared to other D-amino acid amide substrates, based on published research findings.

| Enzyme Source | Enzyme Name | Substrate | Relative Activity (%) | Reference |

| Brevibacillus borstelensis BCS-1 | D-stereospecific alanine amidase | D-Alaninamide | 100 | nih.gov |

| D-Lysinamide | 15 | nih.gov | ||

| Delftia acidovorans | D-stereospecific amino acid amidase | D-Phenylalanine amide | 100 | pu-toyama.ac.jp |

| D-Lysine amide | (Active, preferred substrate) | pu-toyama.ac.jp | ||

| Ochrobactrum anthropi SV3 | D-stereospecific amino acid amidase (DaaA) | D-Phenylalanine amide | 100 | pu-toyama.ac.jp |

| D-Lysinamide | 0 (Not a substrate) | pu-toyama.ac.jp |

Inhibitory or Activatory Mechanisms on Enzyme Activity

D-Lysinamide has been identified as a substrate for certain bacterial enzymes, indicating an activatory role in these specific catalytic processes. Research on a thermostable D-stereospecific alanine amidase from the bacterium Brevibacillus borstelensis (strain BCS-1) demonstrated that this enzyme actively hydrolyzes D-Lysinamide. nih.govasm.org The enzyme exhibits strong amidase activity towards a variety of D-amino acid amides, including D-Lysinamide, effectively catalyzing the cleavage of the amide bond. nih.govasm.org This function classifies D-Lysinamide as a substrate that engages the active site of the enzyme, initiating a catalytic event.

In contrast, studies on other D-stereospecific amidases have shown a lack of activity towards D-Lysinamide. The D-stereospecific amino-acid amidase (DaaA) from Ochrobactrum anthropi (strain SV3) was tested against a panel of substrates, and it was determined that neither D-Lysinamide nor its L-isomer served as a substrate for this particular enzyme. pu-toyama.ac.jp This demonstrates that the ability of D-Lysinamide to act as an enzyme substrate is highly specific to the particular amidase and its microbial source.

Furthermore, D-Lysinamide can participate in enzymatic reactions not as a molecule to be broken down (hydrolyzed), but as an acceptor molecule in a transfer reaction. In studies involving bacterial DD-peptidases, which are crucial for cell wall biosynthesis, D-Lysinamide was shown to be a particularly effective acceptor substrate for penicillin-binding protein 4a (PBP4a). researchgate.net This indicates that D-Lysinamide can be enzymatically incorporated into other molecules, highlighting another form of its biological activity within bacterial systems. researchgate.net

Comparative Enzymatic Kinetics with L-Lysinamide and Related Compounds

The enzymatic processing of D-Lysinamide is characterized by strict stereospecificity, a feature that becomes evident when its kinetics are compared with its L-enantiomer and other related compounds.

For the thermostable D-stereospecific alanine amidase from Brevibacillus borstelensis BCS-1, a clear preference for D-enantiomers is observed. While the enzyme's highest activity is towards D-alaninamide, it also effectively hydrolyzes other D-amino acid amides. D-Lysinamide is hydrolyzed with a relative activity of 15% compared to D-alaninamide (which is taken as 100%). nih.gov Crucially, the enzyme exhibits no hydrolytic activity towards L-amino acid amides, including L-alaninamide and L-leucinamide, underscoring its high D-stereospecificity. nih.govasm.org Similarly, the D-alaninamide amidase from Arthrobacter sp. NJ-26, which readily hydrolyzes D-alaninamide, shows no activity on L-Lysinamide. tandfonline.com

The substrate specificity can vary significantly even among enzymes with similar functions. For instance, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 does not hydrolyze D-Lysinamide at all, while it is active on other D-amides like D-phenylalaninamide and D-tyrosinamide. pu-toyama.ac.jp This contrasts sharply with the activity observed for the Brevibacillus borstelensis enzyme.

A study on the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-lysinamide provides kinetic data for the L-isomer derivative. At pH 8.0, the Michaelis-Menten constant (Km) was 4.6 x 10⁻³ M and the catalytic rate constant (kcat) was 1.9 sec⁻¹. researchgate.net While this involves a derivatized form of L-lysinamide and a different type of enzyme (a protease rather than an amidase), it highlights the type of kinetic data available for L-isomers, which is often absent for their D-counterparts in similar enzymatic systems due to the high stereospecificity of common proteases.

Table 1: Substrate Specificity of D-Stereospecific Alanine Amidase from Brevibacillus borstelensis BCS-1

This table shows the relative hydrolysis rate of various amino acid amides by the purified enzyme. The activity for D-alaninamide was set to 100%.

| Substrate | Relative Activity (%) |

| D-Alaninamide | 100 |

| D-Leucinamide | 38 |

| D-Norleucinamide | 22 |

| D-Norvalinamide | 19 |

| D-Phenylalaninamide | 17.2 |

| D-Phenylglycinamide | 17 |

| D-Tyrosinamide | 16 |

| D-Valinamide | 15.2 |

| D-Lysinamide | 15 |

| D-Tryptophanamide | 13 |

| L-Phenylalaninamide | 0 |

| L-Leucinamide | 0 |

| L-Alaninamide | 0 |

Data sourced from Park, H. et al. (2011). nih.gov

Cellular Responses and Pathway Modulation Studies (Excluding Human Systems)

Effects on Non-Human Cell Lines (e.g., bacterial, parasitic, non-human mammalian cells)

Research on this compound has primarily focused on its interaction with enzymes derived from non-human, specifically bacterial, sources rather than its direct effects on the viability or growth of cell lines.

The biological relevance of D-Lysinamide has been established in the context of bacterial enzyme systems. For example, the bacterium Brevibacillus borstelensis produces a D-stereospecific amidase that is capable of hydrolyzing D-Lysinamide. nih.govasm.org Conversely, the D-amino-acid amidase from Ochrobactrum anthropi is unable to process D-Lysinamide, indicating that the metabolic capability to utilize this compound is not universal among bacteria. pu-toyama.ac.jp

The compound's role extends to its participation in the enzymatic machinery of bacterial cell wall synthesis. D-Lysinamide acts as an effective acceptor substrate for DD-peptidases, enzymes that are fundamental to creating the cross-links in peptidoglycan, the structural mesh that provides integrity to the bacterial cell wall. researchgate.net This interaction suggests a potential role for D-Lysinamide in modulating the structure and rigidity of the cell wall in certain bacterial species.

Influence on Specific Intracellular Biochemical Pathways

The known interactions of D-Lysinamide position it within the biochemical pathways of bacterial peptidoglycan metabolism. Peptidoglycan is a polymer essential for maintaining the shape and osmotic stability of most bacteria. Its synthesis and modification are complex pathways involving numerous enzymes. D-Lysinamide has been shown to act as an acceptor molecule in reactions catalyzed by DD-peptidases (also known as transpeptidases), which are key enzymes in this pathway. researchgate.net By accepting a peptide unit, D-Lysinamide can be incorporated into the peptidoglycan structure, potentially altering its final composition.

The existence of D-Lysinamide-related pathways is supported by the discovery of enzymes responsible for producing its precursor, D-lysine. In the hyperthermophilic bacterium Thermotoga maritima, the peptidoglycan uniquely contains D-lysine. This organism possesses a lysine racemase, an enzyme that directly converts the common L-lysine into D-lysine. nih.gov This establishes a clear biochemical pathway for the synthesis of D-lysine, which is then available for incorporation into the cell wall or for the potential synthesis of D-Lysinamide. nih.gov

Investigation of Receptor or Transporter Interactions in Model Systems

In the reviewed scientific literature, there is a notable absence of studies detailing the direct interaction of this compound with specific cellular receptors or membrane transporters in any model system. While one study noted that a D-alanine amidase from Brevibacillus borstelensis shared some sequence similarity with bacterial dipeptide ABC transport proteins, the enzyme itself did not function as a transporter. nih.gov Therefore, no direct evidence currently links D-Lysinamide to interactions with receptor or transporter proteins.

Analytical and Biophysical Characterization Methodologies for D Lysinamide Dihydrochloride Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating D-lysinamide dihydrochloride (B599025) from impurities, including its enantiomeric counterpart, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of D-lysinamide dihydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the analysis of polar compounds like amino acid derivatives. Due to the high polarity of lysine (B10760008) and its amide, achieving sufficient retention on standard C18 columns can be challenging. researchgate.net Method development often involves the use of ion-pairing reagents or specialized columns to improve retention and resolution.

A typical HPLC method for a related compound, L-lysine hydrochloride, employs a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is often performed at a low UV wavelength, such as 208 nm or 214 nm, as the molecule lacks a strong chromophore. researchgate.netnih.gov The purity of a this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Suppliers often specify a purity of ≥95% or ≥98% as determined by HPLC. thermofisher.comavantorsciences.com

| Parameter | Method 1 | Method 2 |

| Column | C18, 5 µm (4.6 mm × 250 mm) nih.gov | C8, 5 µm (25 cm x 4.6 mm) researchgate.net |

| Mobile Phase | 10 mM Potassium dihydrogen phosphate (pH 7.5 with triethylamine) nih.gov | Solvent A: Phosphate buffer:acetonitrile (95:5 v/v) with 1-Heptane sulphonic acid. Solvent B: Phosphate buffer:acetonitrile (5:95 v/v). researchgate.net |

| Elution Mode | Isocratic nih.gov | Gradient researchgate.net |

| Flow Rate | 0.50 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 214 nm nih.gov | DAD at 208 nm researchgate.net |

| Analyte | L-Lysine Hydrochloride nih.gov | L-Lysine Hydrochloride researchgate.net |

| This table presents validated HPLC methods for the closely related L-lysine hydrochloride, which serve as a foundation for developing methods for this compound. |

Chiral Chromatography for Enantiomeric Excess Determination

Confirming the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee). uma.es This technique relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability in separating chiral compounds. chromatographyonline.commdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase (e.g., buffer/acetonitrile mixtures), significantly influences the separation selectivity. chromatographyonline.com The determination of enantiomeric excess involves integrating the peak areas of both the D- and L-enantiomers in the chromatogram. For a sample to be considered enantiomerically pure, the ee should ideally be greater than 98%. This ensures that the biological or chemical activity observed is attributable to the desired D-enantiomer and not its L-counterpart.

| Chiral Stationary Phase (CSP) Type | Description | Common Applications |

| Polysaccharide-based | Cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support. chromatographyonline.com | Broad-spectrum enantiomeric separations, highly popular in the pharmaceutical industry. chromatographyonline.com |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to the silica surface. | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. csfarmacie.cz |

| Cyclodextrin-based | Cyclic oligosaccharides that form inclusion complexes with enantiomers based on size and shape. csfarmacie.cz | Separation of a wide range of chiral molecules that can fit into the cyclodextrin (B1172386) cavity. csfarmacie.cz |

| Ligand Exchange | A chiral selector, often an amino acid, is complexed with a metal ion (e.g., Cu(II)) on the stationary phase. csfarmacie.cz | Particularly effective for the separation of amino acids and their derivatives. csfarmacie.cz |

| This table outlines common types of chiral stationary phases used in HPLC for enantiomeric separations. |

Spectroscopic Approaches for Structural Confirmation and Interaction Analysis

Spectroscopic methods provide irrefutable evidence of the molecular structure, stereochemistry, and chiral identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise covalent structure and stereochemistry of a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC) experiments are employed.

¹H NMR confirms the presence of all protons and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms in the molecule. The stereochemical configuration at the alpha-carbon (the chiral center) can be assigned by detailed analysis of chemical shifts and coupling constants, as these can differ between diastereomers or enantiomers in a chiral environment. researchgate.net For instance, the chemical shift of the α-proton and α-carbon in D-amino acid derivatives may show subtle but consistent differences compared to their L-counterparts under specific conditions or when derivatized with a chiral agent. researchgate.net Two-dimensional NMR techniques like HMQC correlate proton and carbon signals, confirming the C-H framework and providing unambiguous assignment of the entire molecular structure. nih.gov

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to definitively determine the molecular formula (C₆H₁₅N₃O for the free base). thermofisher.com Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like lysinamide, typically observing the protonated molecular ion [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and metabolite identification. dshs-koeln.de In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. Peptides containing a C-terminal lysinamide are known to produce a specific product ion resulting from the loss of ammonia (B1221849) from the y1 ion. dshs-koeln.de This fragmentation pattern serves as a structural fingerprint. In metabolic studies, MS is used to identify potential biotransformation products of D-lysinamide by searching for specific mass shifts corresponding to metabolic reactions like hydroxylation or demethylation. google.com.na

Circular Dichroism (CD) Spectroscopy for Chirality Studies

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light by an optically active substance. nih.gov Since D-lysinamide is a chiral molecule, it will produce a characteristic CD spectrum.

The primary application of CD in this context is to confirm the absolute configuration of the chiral center. The CD spectrum of this compound is expected to be an exact mirror image of the spectrum of L-lysinamide dihydrochloride. mdpi.com This provides unequivocal proof of its "D" configuration. Furthermore, CD spectroscopy is highly sensitive to changes in molecular conformation and can be used to study the interactions of D-lysinamide with other chiral molecules, such as proteins or receptors. nih.govnih.gov Binding events can induce changes in the CD spectrum, providing valuable information on the nature and strength of the interaction. nih.govrsc.org

Electrophoretic Methods for Chiral Separation and Ligand Exchange Studies

Electrophoretic techniques are powerful analytical tools for the separation of chiral molecules. In the context of this compound, these methods are primarily applied to achieve chiral separation, distinguishing between D- and L-enantiomers of various analytes, and to investigate ligand exchange dynamics. While direct research on this compound as a chiral selector is limited in publicly available literature, extensive studies on its enantiomer, L-lysinamide, provide a strong basis for understanding its potential applications and behavior in electrophoretic systems.

The principle of chiral separation in electrophoresis relies on the formation of transient diastereomeric complexes between a chiral selector and the enantiomers of an analyte. These complexes exhibit different electrophoretic mobilities, leading to their separation. Ligand-exchange capillary electrophoresis (LE-CE) is a particularly relevant technique where a metal ion, typically copper(II), forms a complex with a chiral ligand, such as an amino acid amide. This chiral metal complex then selectively interacts with the enantiomers of the analyte, which are often derivatized amino acids.

Chiral Separation using Lysinamide-based Selectors

Research has demonstrated the efficacy of L-lysinamide as a chiral selector in capillary electrochromatography (CEC), a hybrid technique that combines capillary electrophoresis and chromatography. In these studies, L-lysinamide is often immobilized on a monolithic silica column to create a chiral stationary phase (CSP). researchgate.netchromsoc.jp

When used as a CSP, the L-lysinamide is loaded with Cu(II) ions. researchgate.net This L-lysinamide-Cu(II) complex acts as the chiral selector. The separation mechanism involves the formation of ternary complexes between the L-lysinamide-Cu(II) stationary phase and the analyte enantiomers in the mobile phase. The differing stability of these diastereomeric ternary complexes results in different retention times, allowing for chiral resolution. For instance, when separating dansyl amino acids (Dns-AAs), the D-enantiomers generally elute before the L-enantiomers when an L-lysinamide CSP is used. chromsoc.jp An exception to this is dansyl-serine, where the L-enantiomer migrates faster. chromsoc.jp

The enantiomer migration order (EMO) is a critical parameter in chiral separations. It is a general principle in chiral ligand exchange electrophoresis that the inversion of the chirality of the selector will reverse the EMO. chromsoc.jp Therefore, it is expected that if D-lysinamide were used as the chiral selector under similar conditions, the L-enantiomers of most dansyl amino acids would elute before the D-enantiomers.

Ligand Exchange Studies

Ligand exchange is the fundamental process underpinning these chiral separations. The core reaction involves the analyte enantiomers displacing a ligand from the chiral selector-metal ion complex to form a transient ternary complex. The general equilibrium can be represented as:

[Chiral Selector-Cu(II)] + Analyte ⇌ [Chiral Selector-Cu(II)-Analyte]

The enantioselectivity arises from the difference in the formation constants of the diastereomeric complexes formed with the D- and L-enantiomers of the analyte. chromsoc.jp Studies using L-amino acylamides as chiral selectors have shown that the stability of these ternary complexes, and thus the enantioselectivity, can be influenced by factors such as pH and the specific structure of the amino acylamide. chromsoc.jp For example, L-lysinamide, with its two amino groups, has been noted to generate a strong electroosmotic flow (EOF) when complexed with Cu(II), which also influences the separation. researchgate.net

The expected behavior of this compound in ligand exchange studies would mirror that of L-lysinamide, with the stereochemical interactions being opposite. This would lead to a reversal in the relative stabilities of the diastereomeric complexes and, consequently, a reversal of the enantiomer migration order.

Research Findings with L-Lysinamide as a Chiral Selector

The following table summarizes typical experimental conditions and findings from research utilizing L-lysinamide as a chiral stationary phase in CEC for the separation of dansyl amino acid enantiomers.

| Parameter | Details | Reference |

| Technique | Capillary Electrochromatography (CEC) | researchgate.netchromsoc.jp |

| Chiral Selector | L-lysinamide-modified monolithic silica column | researchgate.netchromsoc.jp |

| Metal Ion | Copper(II) (Cu(II)) | researchgate.net |

| Analytes | Dansyl Amino Acids (Dns-AAs) | chromsoc.jp |

| Typical Elution Order | D-enantiomers before L-enantiomers | chromsoc.jp |

| Exception | Dns-L-Serine migrates faster than Dns-D-Serine | chromsoc.jp |

Expected Chiral Separation Performance with this compound

Based on the established principles of chiral ligand exchange electrophoresis, the following table outlines the expected outcomes for chiral separations using this compound as the chiral selector.

| Parameter | Expected Outcome with D-Lysinamide |

| Chiral Selector | D-lysinamide-Cu(II) complex |

| Analytes | Dansyl Amino Acids (Dns-AAs) |

| Expected Elution Order | L-enantiomers before D-enantiomers |

| Expected Exception | Dns-D-Serine would likely migrate faster than Dns-L-Serine |

This reversal of elution order is a powerful tool in chiral analysis, as it can be used to confirm the identity of enantiomeric peaks.

Theoretical and Computational Studies of D Lysinamide Dihydrochloride

Molecular Docking and Dynamics Simulations of Receptor/Enzyme Binding

Molecular docking is a computational technique used to predict how a small molecule, such as a drug candidate, will bind to a receptor. researchgate.netnih.gov This method helps in understanding the interactions between the ligand and the target protein at a molecular level. nih.gov In the context of D-lysinamide dihydrochloride (B599025), molecular docking studies can elucidate its binding mode and affinity with various biological targets. For instance, docking simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. plos.org

Molecular dynamics (MD) simulations provide a more dynamic view of the binding process by simulating the movement of atoms over time. arxiv.orgirbbarcelona.org These simulations can be used to assess the stability of the docked complex and to identify conformational changes that may occur upon binding. plos.org For D-lysinamide dihydrochloride, MD simulations could be employed to study its interaction with enzymes or receptors, providing insights into the flexibility of the binding pocket and the role of solvent molecules.

An example of a molecular docking study could involve docking this compound into the active site of a specific enzyme. The results might show that the amino group of the lysinamide moiety forms a hydrogen bond with a key residue in the active site, while the rest of the molecule makes favorable van der Waals contacts.

| Parameter | Description | Example Value |

| Binding Affinity | The strength of the interaction between the ligand and the receptor. | -8.5 kcal/mol |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | 3 |

| Van der Waals Interactions | The non-covalent interactions between the ligand and the receptor. | Favorable |

| Conformational Changes | Any changes in the shape of the ligand or receptor upon binding. | Minimal |

This table presents hypothetical data from a molecular docking study of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Lysinamide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgresearchgate.net By analyzing the physicochemical properties of molecules, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For D-lysinamide analogs, a QSAR study would involve synthesizing a series of related compounds with variations in their chemical structure. The biological activity of these compounds would then be measured, and the data would be used to build a QSAR model. This model could then be used to predict the activity of new D-lysinamide analogs, helping to guide the design of more potent and selective compounds.

The descriptors used in a QSAR model can be varied and may include electronic, steric, and hydrophobic parameters. researchgate.net For example, a QSAR model for D-lysinamide analogs might find that the biological activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk.

| Descriptor | Description | Correlation with Activity |

| LogP | A measure of the hydrophobicity of a compound. | Positive |

| Molar Refractivity | A measure of the steric bulk of a compound. | Negative |

| Dipole Moment | A measure of the polarity of a compound. | No significant correlation |

This table presents hypothetical data from a QSAR study of D-lysinamide analogs.

In silico Prediction of Biochemical Pathway Involvement

In silico methods can be used to predict the potential involvement of a compound in various biochemical pathways. researchgate.net These methods often rely on analyzing the structure of the compound and comparing it to known substrates or inhibitors of enzymes in different pathways.

For this compound, in silico pathway analysis could suggest potential targets for this compound. For example, due to its structural similarity to the amino acid lysine (B10760008), it might be predicted to interact with enzymes involved in lysine metabolism. Further computational analysis, such as molecular docking, could then be used to investigate these potential interactions in more detail.

Databases of metabolic pathways, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), can be used to identify potential pathways for a given compound. By searching these databases for enzymes that act on substrates similar to D-lysinamide, it is possible to generate a list of potential targets for further investigation.

| Pathway | Enzyme | Predicted Interaction |

| Lysine degradation | Lysine-alpha-oxidase | Substrate |

| Lysine biosynthesis | Diaminopimelate decarboxylase | Inhibitor |

| Peptide metabolism | Dipeptidyl peptidase | Substrate |

This table presents hypothetical data from an in silico pathway analysis of this compound.

Analysis of Chiral Recognition Mechanisms at a Molecular Level

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. researchgate.net This phenomenon is of great importance in pharmacology, as the two enantiomers of a drug can have different biological activities. mdpi.com

The "three-point interaction" model is a well-established concept for explaining chiral recognition. e3s-conferences.org According to this model, for a chiral molecule to differentiate between two enantiomers, there must be at least three points of interaction between the chiral selector and the enantiomers, with at least one of these interactions being stereochemically dependent. e3s-conferences.org

In the context of this compound, understanding its chiral recognition is crucial if it is to be used as a chiral selector or if it interacts with a chiral biological target. Computational methods, such as molecular modeling, can be used to study the interactions between D-lysinamide and other chiral molecules at a molecular level. These studies can help to elucidate the specific interactions that are responsible for the observed enantioselectivity. researchgate.net

For example, a molecular modeling study might show that the D-enantiomer of a particular compound forms a more stable complex with D-lysinamide than the L-enantiomer due to a more favorable hydrogen bonding network.

| Interaction Type | D-enantiomer | L-enantiomer |

| Hydrogen Bonding | 3 favorable interactions | 2 favorable interactions |

| Van der Waals | Favorable | Favorable |

| Steric Hindrance | Minimal | Significant |

This table presents hypothetical data from a molecular modeling study of the chiral recognition of this compound.

Future Research Directions and Research Tool Development

Exploration of D-Lysinamide Dihydrochloride (B599025) as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, with high confidence. nih.gov The development of D-Lysinamide dihydrochloride into a chemical probe offers a promising avenue for investigating biological pathways where D-amino acids or their derivatives may play a role. Its D-configuration provides inherent resistance to degradation by many common proteases, potentially offering a longer biological half-life compared to its L-isomer, a crucial feature for an effective probe.

Affinity labeling is a technique used to modify a specific amino acid residue in a protein's binding site through the formation of a covalent bond. taylorandfrancis.com this compound can be engineered into an affinity label by incorporating a photoreactive or chemically reactive group. taylorandfrancis.comresearchgate.net Such a modified probe, upon binding to its biological target, can be activated to form a permanent covalent bond, allowing for the isolation and identification of previously unknown binding partners. researchgate.net

This process is critical for target identification and validation, which are essential steps in the drug discovery pipeline. nuvisan.comresearchgate.net By identifying the specific proteins that interact with D-lysinamide, researchers can uncover new therapeutic targets and gain a deeper understanding of disease mechanisms. nih.gov For instance, an affinity label based on D-lysinamide could elucidate targets involved in bacterial metabolism or signaling pathways that are sensitive to D-amino acid derivatives. The strategy has been successfully used to identify essential residues in enzymes, such as the alkylation of a specific lysyl residue in fructose (B13574) bisphosphate aldolase, which was crucial for understanding its function. nih.gov

Table 1: Potential Reactive Moieties for D-Lysinamide Affinity Probes

| Reactive Group Type | Example Moiety | Activation Method | Application |

|---|---|---|---|

| Photoaffinity Label | Benzophenone, Arylazide | UV Light | Covalently labels binding partners upon photoactivation, useful for capturing transient interactions. researchgate.net |

| Chemoaffinity Label | N-Bromoacetylethanolamine | Chemical Reaction | Forms a stable covalent bond with nucleophilic residues (e.g., Lys, His, Cys) in a binding pocket. nih.gov |

This table is interactive. Click on the headers to sort.

To visualize and track the compound in biological systems, this compound can be conjugated with reporter molecules. The development of fluorescent and spin-labeled tracers is a key area of future research. nih.govnih.gov

Fluorescent Tracers: By attaching a fluorescent dye, D-lysinamide can be converted into a fluorescent tracer. nih.gov These tracers are invaluable for a range of applications, including fluorescence microscopy to observe cellular uptake and subcellular localization, and in fluorescence polarization assays to study binding interactions with target proteins. frontiersin.orgnih.govmdpi.com The choice of fluorophore is critical and must be considered based on its spectral properties, brightness, and potential to interfere with the parent molecule's biological activity. nih.govbiorxiv.org The resulting probes could be used in techniques like fluorescence microlymphography or other advanced imaging modalities. frontiersin.org

Spin-Labeled Tracers: Alternatively, a stable nitroxide radical (spin label) can be attached to the D-lysinamide molecule. nih.gov The resulting spin-labeled tracer can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov This technique provides detailed information about the local environment of the probe, including its mobility and accessibility to solvents. nih.gov By analyzing changes in the EPR spectrum upon binding to a larger molecule like a protein, researchers can deduce information about the structure and dynamics of the binding site. nih.govnih.gov

Affinity Labeling and Target Identification Studies

Rational Design of Next-Generation D-Lysinamide Derivatives for Specific Research Applications

Rational design involves the strategic and knowledge-based modification of a molecule to improve its properties for a specific purpose. nih.gov this compound serves as an excellent starting scaffold for creating a library of derivatives with tailored functions. By systematically altering its structure—for example, by modifying the side-chain amine, acylating the alpha-amine, or creating dimers—researchers can develop next-generation compounds with enhanced potency, selectivity, or novel biological activities. nih.gov This approach has been successfully used to develop potent antibacterial agents from dimeric lysine (B10760008) alkylamides. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and biophysical data, can accelerate the discovery of derivatives that preferentially target specific biomolecules, such as G-quadruplex DNA structures or particular enzymes. nih.govethz.ch

Integration of this compound into High-Throughput Screening Assays for Novel Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. evotec.combmglabtech.com As a small, water-soluble molecule, this compound is well-suited for inclusion in large chemical libraries used for HTS campaigns. thermofisher.com Screening this compound against a wide array of targets, such as enzymes, receptors, and ion channels, could quickly identify unexpected biological activities or "hits". nih.gov These hits provide a critical starting point for more focused research and lead optimization. bmglabtech.com HTS can be performed using biochemical assays (e.g., measuring enzyme inhibition) or cell-based phenotypic assays (e.g., measuring cell viability or reporter gene expression). nih.gov

Table 2: High-Throughput Screening (HTS) Assay Formats

| Assay Type | Principle | Example Application for D-Lysinamide |

|---|---|---|

| Biochemical Assays | Measures the effect of a compound on a purified biological target, like an enzyme or receptor. nih.gov | Screening for inhibition of bacterial proteases or human enzymes involved in disease. |

| Cell-Based Assays | Measures the effect of a compound on whole living cells. Can be target-based (reporter gene) or phenotypic. nih.gov | Identifying compounds that affect cancer cell proliferation or protect neurons from toxicity. |

| Binding Assays | Detects the direct binding of a compound to a target protein using methods like FRET or Surface Plasmon Resonance (SPR). nih.gov | Quantifying the affinity of D-lysinamide derivatives for a specific protein target. |

This table is interactive. Click on the headers to sort.

Investigation of Stereoisomeric Effects in Complex Biological Environments

Stereoisomerism, the phenomenon where molecules have the same formula but different spatial arrangements, is critically important in biology. solubilityofthings.comnumberanalytics.com Biological systems, being inherently chiral, often exhibit a high degree of stereospecificity, meaning they interact differently with different stereoisomers of a molecule. libretexts.org The two enantiomers of an amino acid, L and D, can have vastly different biological activities. libretexts.orgnih.gov

A key area of future research is the direct comparison of D-Lysinamide with its naturally occurring counterpart, L-Lysinamide. Such studies can illuminate the importance of chirality in specific biological processes. Research questions include:

Are there specific transporters that recognize the D-isomer?

How does the D-configuration affect metabolism and clearance rates?

Do D-lysinamide and L-lysinamide bind to the same or different receptors, and with what affinities?

Can the D-isomer act as an inhibitor of enzymes that process the L-isomer?

Answering these questions will not only advance our fundamental understanding of stereochemistry in biology but could also reveal unique therapeutic or diagnostic applications for this compound. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.